N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide
Overview
Description
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Estrogenic and Proestrogenic Properties
Research has identified certain contaminants in methoxychlor, a compound related to N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide, as possessing estrogenic or proestrogenic properties. This finding underscores the compound's potential impact on estrogen receptors and hormonal activity (Bulger, Feil, & Kupfer, 1985).
2. Antibacterial and Antifungal Activity
Certain derivatives of the compound, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have shown notable antioxidant and antimicrobial properties, suggesting their potential in developing new antibacterial and antifungal agents (Harini et al., 2014).
3. Herbicidal Activity
Compounds similar to this compound, such as N-(1-Arylethenyl)-2-chloroacetamides, have demonstrated significant herbicidal activity, particularly against upland weeds, indicating its potential use in agricultural settings (Okamoto et al., 1991).
4. Fatty Acid Synthesis Inhibition in Algae
Chloroacetamide herbicides, which are structurally related to this compound, have been found to inhibit fatty acid synthesis in certain algae species. This suggests potential applications in controlling algae growth or studying algal biochemistry (Weisshaar & Böger, 1989).
5. Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and toxicological profiles of compounds like this compound. Understanding these pathways is crucial for assessing potential health risks (Coleman et al., 2000).
6. Interaction with Hormone Receptors
Research on methoxychlor metabolites related to this compound has shown interactions with estrogen and androgen receptors. This highlights the compound's potential influence on hormonal activities and endocrine function (Gaido et al., 2000).
7. Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally similar to this compound, have shown potential as corrosion inhibitors in acidic environments. This suggests applications in materials science and engineering (Bentiss et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes, thus achieving high efficiency of devices .
Mode of Action
It’s worth noting that similar compounds, such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been designed with different conjugated π-bridge cores of fused aromatic ring . These were investigated by DFT and TD-DFT in combination with Marcus theory .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the design of perovskite solar cells, which involve complex photoelectric properties such as high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability .
Pharmacokinetics
The compound’s molecular weight is reported to be 319783 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown to have better properties with good stability and high hole mobility compared with parent compounds . This has resulted in improved power conversion efficiency in perovskite solar cell applications .
Action Environment
Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as temperature, light intensity, and humidity .
Properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-7-3-12(4-8-14)17(19-16(20)11-18)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCCFDHIZXGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407099 | |
Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-40-2 | |
Record name | N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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